molecular formula C13H15N3O5 B2960352 (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 157485-07-9

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No.: B2960352
CAS No.: 157485-07-9
M. Wt: 293.279
InChI Key: DXGCTEJSGXDUNK-UITAMQMPSA-N
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Description

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound that features an azido group and a trimethoxyphenyl group. Compounds with azido groups are often used in click chemistry and other synthetic applications due to their high reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenylacrylate derivative.

    Reaction Conditions: The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis while ensuring safety and efficiency. This might include:

    Batch Processing: Using large reactors to carry out the azidation reaction.

    Continuous Flow Systems: For more efficient and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate can undergo various chemical reactions, including:

    Click Chemistry: The azido group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Huisgen Cycloaddition: Copper(I) catalysts are commonly used.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

Major Products Formed

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Click Chemistry: Widely used in the development of new materials and bioconjugation techniques.

Biology

    Bioconjugation: Used to label biomolecules for imaging and diagnostic purposes.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action for (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate largely depends on the specific reactions it undergoes. For example:

    Click Chemistry: The azido group reacts with alkynes to form stable triazole rings.

    Reduction: The azido group is reduced to an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-azidoacrylate: Similar structure but lacks the trimethoxyphenyl group.

    Methyl 3-azido-2-butenoate: Another azido compound with a different carbon backbone.

Uniqueness

    Trimethoxyphenyl Group: The presence of the trimethoxyphenyl group can impart unique electronic and steric properties, making (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate distinct in its reactivity and applications.

Properties

IUPAC Name

methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(15-16-14)13(17)21-4/h5-7H,1-4H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGCTEJSGXDUNK-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C(/C(=O)OC)\N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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